molecular formula C9F12 B1305934 1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene CAS No. 793-92-0

1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene

Cat. No.: B1305934
CAS No.: 793-92-0
M. Wt: 336.08 g/mol
InChI Key: QWZHVIDXHYBBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene is a highly fluorinated aromatic compound with the molecular formula

C9H3F9C_9H_3F_9C9​H3​F9​

. This compound is characterized by the presence of three trifluoromethyl groups (

CF3CF_3CF3​

) and three fluorine atoms (

FFF

) attached to a benzene ring. The extensive fluorination imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of benzene-1,3,5-tricarboxylic acid with sulfur tetrafluoride (

SF4SF_4SF4​

) under controlled conditions . This reaction typically requires anhydrous conditions and elevated temperatures to ensure complete fluorination.

Another method involves the direct fluorination of 1,3,5-tris(trifluoromethyl)benzene using elemental fluorine (

F2F_2F2​

) or other fluorinating agents. This process is usually carried out in the presence of a catalyst such as cobalt trifluoride (

CoF3CoF_3CoF3​

) to facilitate the introduction of fluorine atoms into the aromatic ring.

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination processes. These processes utilize continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of advanced fluorinating agents and catalysts ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms or trifluoromethyl groups are replaced by other substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

    Reduction of the trifluoromethyl groups can be achieved using strong reducing agents such as lithium aluminum hydride (

    Reduction Reactions: LiAlH4LiAlH_4LiAlH4​

    ) or sodium borohydride (

    NaBH4NaBH_4NaBH4​

    ). The compound can be metalated using organolithium reagents like n-butyllithium (

    Metalation Reactions: nBuLin-BuLin−BuLi

    ), forming lithio derivatives that can be further functionalized .

Common Reagents and Conditions

    Reagents such as bromine (

    Electrophilic Substitution: Br2Br_2Br2​

    ), nitric acid (

    HNO3HNO_3HNO3​

    ), and sulfuric acid (

    H2SO4H_2SO_4H2​SO4​

    ) are commonly used under acidic conditions.

    Reduction: Reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) at low temperatures.

    Metalation: n-Butyllithium in hexane or ether is used under inert atmosphere conditions to prevent oxidation.

Major Products

    Substitution Products: Depending on the substituent introduced, products can include halogenated, nitrated, or sulfonated derivatives.

    Reduction Products: Partial or complete reduction of trifluoromethyl groups to methyl groups.

    Metalation Products: Lithio derivatives that can be further reacted with electrophiles to introduce new functional groups.

Scientific Research Applications

1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.

    Biology: Investigated for its potential use in drug discovery and development. The compound’s fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceuticals.

    Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques such as positron emission tomography (PET) due to its fluorine content.

    Industry: Utilized in the production of high-performance materials, including fluoropolymers and specialty coatings, which benefit from its chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 1,3,5-trifluoro-2,4,6-tris(trifluoromethyl)benzene is primarily influenced by its highly electronegative fluorine atoms and trifluoromethyl groups. These groups can significantly alter the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules.

    Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions.

    Pathways Involved: In biological systems, the compound may influence metabolic pathways by modulating enzyme activity or altering membrane permeability due to its lipophilic nature.

Comparison with Similar Compounds

1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds:

The uniqueness of this compound lies in its combination of trifluoromethyl groups and fluorine atoms, which impart exceptional chemical stability, reactivity, and versatility in various applications.

Properties

IUPAC Name

1,3,5-trifluoro-2,4,6-tris(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F12/c10-4-1(7(13,14)15)5(11)3(9(19,20)21)6(12)2(4)8(16,17)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZHVIDXHYBBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)C(F)(F)F)F)C(F)(F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380037
Record name 1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793-92-0
Record name 1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoro-1,3,5-tris(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene
Reactant of Route 6
1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.